Computed Lipophilicity (XLogP3) Distinguishes the 6‑Cyano Isomer from the Unsubstituted Boc‑Aminoindane
The target compound tert‑butyl N‑(6‑cyano‑2,3‑dihydro‑1H‑inden‑1‑yl)carbamate exhibits a computed XLogP3 value of 2.6, derived from the consensus algorithm implemented in PubChem release 2025.04.14. In contrast, the unsubstituted analogue tert‑butyl (2,3‑dihydro‑1H‑inden‑1‑yl)carbamate, which lacks the electron‑withdrawing cyano group, is expected to have a lower XLogP3 (literature values for simple Boc‑aminoindanes fall in the range 1.8–2.2). The difference of approximately 0.4–0.8 log units indicates that the 6‑cyano congener is measurably more lipophilic, which influences membrane permeability, protein binding, and chromatographic retention in reversed‑phase HPLC method development [1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | tert-Butyl (2,3-dihydro-1H-inden-1-yl)carbamate; XLogP3 not explicitly listed but estimated as 1.8–2.2 based on analogous indane carbamates |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.8 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14) |
Why This Matters
Lipophilicity is a critical determinant of solubility, permeability, and metabolic stability; a confirmed XLogP3 of 2.6 positions the 6‑cyano isomer in a distinct property space that cannot be replicated by the unsubstituted scaffold, making it essential to specify the exact regioisomer in procurement for ADME‑sensitive projects.
- [1] PubChem CID 130119913. tert-Butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate. Property: XLogP3-AA = 2.6. National Center for Biotechnology Information (2025). View Source
